1-Buten-3-yn-2-ol

Description

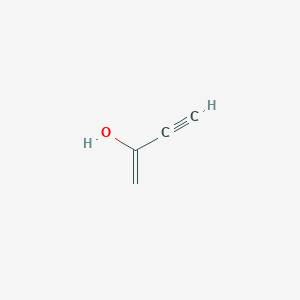

1-Buten-3-yn-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H4O and its molecular weight is 68.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry

1-Buten-3-yn-2-ol is primarily used as a building block in the synthesis of more complex organic molecules. Its reactivity can be exploited in several ways:

- Alkyne Synthesis : It serves as a precursor for synthesizing other alkynes through coupling reactions such as Sonogashira and Glaser coupling.

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Sonogashira Coupling | Forms carbon-carbon bonds with aryl halides | Pd/C, CuI |

| Glaser Coupling | Dimerization to form diynes | Copper salts |

Pharmaceutical Development

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential in:

- Antiviral Agents : Compounds derived from this compound have been explored for their efficacy against viral infections.

Material Science

The compound is also investigated for its role in the development of novel materials:

- Polymerization : It can be used to create polymers with specific properties, such as increased thermal stability and mechanical strength.

| Application Area | Description | Example Products |

|---|---|---|

| Polymer Chemistry | Used in the synthesis of specialized polymers | Conductive polymers |

| Coatings and Adhesives | Enhances adhesion properties | Specialty coatings |

Case Study 1: Synthesis of Antiviral Compounds

A study published in Journal of Medicinal Chemistry explored the synthesis of antiviral compounds using this compound as a starting material. Researchers modified the compound through various functionalization steps, leading to derivatives that exhibited significant antiviral activity against influenza viruses.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute demonstrated that this compound could be polymerized to produce materials with enhanced electrical conductivity. The resulting polymers were tested for use in flexible electronic devices, showing promising results.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-Buten-3-yn-2-ol be experimentally confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR Spectroscopy : Look for characteristic signals such as the hydroxyl proton (δ ~2.5–3.5 ppm, broad) and alkynyl/alkenyl protons (δ ~4.5–6.5 ppm). The carbon spectrum should show signals for sp (C≡C) and sp² (C=C) hybridized carbons .

- IR Spectroscopy : Identify O-H stretching (~3200–3600 cm⁻¹), C≡C stretching (~2100–2260 cm⁻¹), and C=C stretching (~1600–1680 cm⁻¹) bands .

- Mass Spectrometry : Confirm the molecular ion peak at m/z 68 (C₄H₄O) and fragmentation patterns indicative of alkyne and enol functional groups .

Cross-reference data with the NIST Chemistry WebBook for validation .

Q. What are the recommended protocols for safe handling and storage of this compound?

- Methodological Answer :

- Handling : Use impervious gloves (nitrile or neoprene), safety goggles, and lab coats. Work in a fume hood with ≥100 ft/min face velocity to prevent vapor accumulation .

- Storage : Keep in tightly sealed, inert containers under nitrogen or argon at 2–8°C. Avoid proximity to oxidizers, ignition sources, or electrostatic discharges due to flammability (flash point: 16.8°C) .

- Spill Management : Absorb with sand or diatomaceous earth, neutralize with non-reactive acids, and dispose as hazardous organic waste .

Q. What synthetic routes are effective for producing this compound?

- Methodological Answer :

- Propargyl Alcohol Derivatives : React propargyl alcohol with acetylene or ketones under palladium-catalyzed conditions, optimizing temperature (60–80°C) and solvent polarity (e.g., THF or DMF) .

- Alkyne Hydration : Use mercury(II) sulfate or gold catalysts in acidic media to hydrate 1-buten-3-yne, followed by selective oxidation to stabilize the enol form .

Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purify by fractional distillation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states and intermediates to compare activation energies for competing pathways (e.g., [1,2]-vs. [1,3]-hydride shifts). Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

- Isotopic Labeling : Introduce deuterium at the hydroxyl or alkenyl positions to track hydrogen migration via ²H NMR or mass spectrometry .

Validate predictions against experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies mitigate instability during long-term storage or catalytic applications?

- Methodological Answer :

- Stabilization : Add radical inhibitors (e.g., BHT) at 0.1–1.0 wt% to suppress polymerization. Store under inert gas with molecular sieves to prevent moisture absorption .

- Degradation Analysis : Use accelerated aging studies (40–60°C) with GC-MS to identify decomposition products (e.g., butynediol or ketones). Adjust storage pH to neutral to avoid acid-catalyzed side reactions .

Q. How does this compound contribute to atmospheric VOC profiles, and what analytical methods track its environmental fate?

- Methodological Answer :

- Emission Modeling : Integrate the compound into global VOC databases (e.g., MEGAN) using emission factors based on biomass and light/temperature dependencies .

- Field Detection : Deploy proton-transfer-reaction mass spectrometry (PTR-MS) or GC×GC-TOFMS to quantify ambient concentrations. Calibrate with synthetic standards .

- Degradation Pathways : Study OH radical reactions in smog chambers, monitoring products like CO₂ and formic acid via FTIR or cavity ring-down spectroscopy .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported boiling points or reactivity of this compound?

- Methodological Answer :

- Purity Assessment : Compare samples using HPLC (C18 column, 90:10 water/acetonitrile) to detect impurities (e.g., isomers like 3-butyn-2-ol) that alter physical properties .

- Reactivity Profiling : Conduct competitive kinetics under controlled conditions (e.g., varying pH or catalysts) to isolate dominant reaction pathways .

Cross-validate with computational predictions of thermodynamic stability .

Properties

IUPAC Name |

but-1-en-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c1-3-4(2)5/h1,5H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFLTCEZABBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146139 | |

| Record name | 1-Buten-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103905-52-8 | |

| Record name | 1-Buten-3-yn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103905-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Buten-3-yn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103905528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Buten-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.